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Compound of Interest

Compound Name: LasR-IN-2

Cat. No.: B15537762 Get Quote

Technical Support Center: LasR-IN-2
Welcome to the technical support center for LasR-IN-2, a potent inhibitor of the Pseudomonas

aeruginosa LasR quorum-sensing system. This resource is designed to assist researchers,

scientists, and drug development professionals in optimizing their experiments and

troubleshooting common issues to improve the reproducibility of their results.

Frequently Asked Questions (FAQs)
Q1: What is LasR-IN-2 and what is its mechanism of action?

A1: LasR-IN-2 is a small molecule inhibitor of the LasR protein, a key transcriptional regulator

in the Pseudomonas aeruginosa quorum-sensing (QS) hierarchy. The LasR system is crucial

for controlling the expression of numerous virulence factors and biofilm formation.[1][2][3][4][5]

[6][7][8] LasR-IN-2 functions by interacting with the ligand-binding domain of the LasR protein.

Specifically, it is reported to form a hydrogen bond with the Tryptophan-56 (Trp56, sometimes

referred to as TRY-56) residue within the binding pocket.[9][10][11] This interaction likely

prevents the binding of the natural autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone

(3O-C12-HSL), thereby inhibiting the activation of LasR-dependent gene expression.

Q2: What are the basic chemical properties of LasR-IN-2?

A2: The fundamental chemical properties of LasR-IN-2 are summarized in the table below.
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Property Value

CAS Number 3033530-61-6

Chemical Formula C₂₁H₁₆ClN₃O₂

Molecular Weight 377.82 g/mol

Q3: How should I dissolve and store LasR-IN-2?

A3: For optimal results and stability, LasR-IN-2 should be dissolved in a suitable organic

solvent such as dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g.,

10 mM or 50 mM) in DMSO. For aqueous-based assays, this stock solution can then be serially

diluted into the appropriate experimental buffer or media. It is crucial to ensure the final

concentration of DMSO in the assay is low (typically <1%) to avoid solvent-induced artifacts.

For long-term storage, it is recommended to store the solid compound at -20°C. Stock solutions

in DMSO can also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q4: What are the expected inhibitory concentrations of LasR-IN-2 in common assays?

A4: The effective concentration of LasR-IN-2 can vary depending on the specific assay,

bacterial strain, and experimental conditions. Based on available data, the following

concentrations can be used as a starting point for your experiments:

Assay Effective Concentration

Minimum Inhibitory Concentration (MIC) against

P. aeruginosa
~74.40 µM

Inhibition of Biofilm Formation ~18.5 µM

Inhibition of Pyocyanin Production ~18.5 µM

Inhibition of Rhamnolipid Production ~18.5 µM

IC₅₀ for Human Dermal Fibroblasts (HDFa) ~102 µM

Note: These values are approximate and should be optimized for your specific experimental

setup.
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Troubleshooting Guides
Problem 1: Inconsistent or No Inhibition of LasR-
dependent Reporter Gene Expression

Possible Cause Troubleshooting Step

Poor Solubility of LasR-IN-2

Ensure LasR-IN-2 is fully dissolved in the stock

solution (DMSO). Briefly vortex and visually

inspect for any precipitate. When diluting into

aqueous buffer, ensure rapid mixing to prevent

precipitation. Consider a brief sonication of the

final solution.

Degradation of LasR-IN-2

Prepare fresh dilutions of LasR-IN-2 from a

frozen stock for each experiment. Avoid

repeated freeze-thaw cycles of the stock

solution.

Inappropriate Assay Conditions

Verify the concentration of the 3O-C12-HSL

autoinducer used to stimulate the reporter. The

concentration of LasR-IN-2 should be optimized

relative to the autoinducer concentration.

Cell Density and Growth Phase

Ensure that the bacterial culture is in the

appropriate growth phase (typically mid- to late-

logarithmic phase) for optimal quorum-sensing

activity when the inhibitor is added.

Plasmid Stability (for reporter strains)

If using a plasmid-based reporter system,

ensure that the appropriate antibiotic selection is

maintained throughout the experiment to retain

the plasmid.

Problem 2: High Variability in Biofilm Inhibition Assays
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Possible Cause Troubleshooting Step

Uneven Cell Adhesion

Use tissue culture-treated microplates to

promote more uniform biofilm formation. Ensure

a consistent initial cell density in all wells.

Incomplete Staining or Washing

During crystal violet staining, ensure that all

wells are stained and washed for a consistent

amount of time and with the same force to avoid

dislodging the biofilm.

Edge Effects in Microplates

To minimize evaporation and temperature

gradients, avoid using the outer wells of the

microplate for experimental samples. Fill the

outer wells with sterile media or water.

LasR-IN-2 Precipitation

At higher concentrations, LasR-IN-2 may

precipitate in the growth medium. Visually

inspect the wells for any precipitate. If observed,

lower the concentration range or adjust the

solvent concentration.

Problem 3: Difficulty Reproducing Pyocyanin or
Rhamnolipid Inhibition Data
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Possible Cause Troubleshooting Step

Variations in Growth Media

The composition of the growth medium can

significantly impact the production of these

virulence factors. Use a consistent and well-

defined medium for all experiments.

Aeration and Culture Volume

Pyocyanin production is sensitive to aeration.

Ensure consistent culture volumes and shaking

speeds for all flasks or tubes.

Extraction and Quantification Method

Use a standardized and validated protocol for

the extraction and quantification of pyocyanin

(e.g., chloroform extraction and absorbance

measurement at 520 nm) and rhamnolipids

(e.g., orcinol method).

Time Point of Measurement

The production of these virulence factors is

growth-phase dependent. Ensure that

measurements are taken at a consistent time

point in the bacterial growth curve.

Experimental Protocols & Visualizations
I. LasR Signaling Pathway
The LasR protein is a central regulator in the Pseudomonas aeruginosa quorum-sensing

network. Upon binding its autoinducer, 3O-C12-HSL, LasR dimerizes and activates the

transcription of target genes, including those responsible for virulence factor production and

biofilm formation. LasR-IN-2 acts as an antagonist, preventing this activation.
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LasR signaling pathway and the inhibitory action of LasR-IN-2.

II. Experimental Workflow for Evaluating LasR-IN-2
Activity
A general workflow for testing the efficacy of LasR-IN-2 involves preparing the compound,

treating bacterial cultures, and then assessing its impact on various quorum sensing-regulated

phenotypes.
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A general experimental workflow for testing LasR-IN-2.

III. Detailed Methodologies
A. Reporter Gene Assay for LasR Inhibition

This protocol describes a method to quantify the inhibitory effect of LasR-IN-2 on LasR-

dependent gene expression using a reporter strain.

Strain and Plasmids: Use an E. coli or P. aeruginosa strain carrying a plasmid with a LasR-

inducible promoter (e.g., PlasI) fused to a reporter gene (e.g., lacZ for β-galactosidase or gfp

for green fluorescent protein).

Culture Preparation: Grow the reporter strain overnight in a suitable medium (e.g., LB broth)

with appropriate antibiotics at 37°C with shaking.

Assay Setup:
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Dilute the overnight culture 1:100 into fresh medium in a 96-well microplate.

Add serial dilutions of LasR-IN-2 (prepared from a DMSO stock) to the wells. Include a

solvent control (DMSO only).

Add a fixed, sub-maximal concentration of 3O-C12-HSL to all wells to induce the reporter,

except for the negative control wells.

Incubation: Incubate the microplate at 37°C with shaking for a defined period (e.g., 6-8

hours).

Measurement:

For a GFP reporter, measure the fluorescence (e.g., excitation at 485 nm, emission at 520

nm) and optical density (OD₆₀₀) using a microplate reader.

For a β-galactosidase reporter, perform a standard β-galactosidase assay (e.g., using

ONPG as a substrate) and measure the absorbance at 420 nm.

Data Analysis: Normalize the reporter signal to the cell density (OD₆₀₀). Calculate the percent

inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a

dose-response curve.

B. Biofilm Inhibition Assay (Crystal Violet Method)

This protocol outlines a common method to assess the effect of LasR-IN-2 on biofilm

formation.

Culture Preparation: Grow P. aeruginosa overnight in a suitable medium at 37°C with

shaking.

Assay Setup:

Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium.

Add serial dilutions of LasR-IN-2 to the wells of a 96-well flat-bottomed, tissue culture-

treated microplate. Include a solvent control.
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Add the diluted bacterial suspension to each well.

Incubation: Incubate the plate statically (without shaking) at 37°C for 24-48 hours.

Staining:

Carefully remove the planktonic cells and wash the wells gently with phosphate-buffered

saline (PBS).

Add 0.1% (w/v) crystal violet solution to each well and incubate for 15 minutes at room

temperature.

Remove the crystal violet solution and wash the wells thoroughly with water to remove

excess stain.

Quantification:

Solubilize the bound crystal violet by adding 30% acetic acid or ethanol to each well.

Measure the absorbance at 595 nm using a microplate reader.

Data Analysis: Calculate the percent inhibition of biofilm formation relative to the solvent

control.

C. Pyocyanin Production Inhibition Assay

This protocol describes how to measure the effect of LasR-IN-2 on the production of the

virulence factor pyocyanin.

Culture Preparation: Inoculate P. aeruginosa into a suitable production medium (e.g., King's

A medium) and grow overnight at 37°C with shaking.

Treatment: Dilute the overnight culture into fresh medium containing different concentrations

of LasR-IN-2 or a solvent control.

Incubation: Incubate the cultures at 37°C with vigorous shaking for 18-24 hours.

Extraction:
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Centrifuge the cultures to pellet the cells.

Transfer the supernatant to a new tube and add chloroform at a 3:2

(chloroform:supernatant) ratio.

Vortex vigorously to extract the blue pyocyanin pigment into the chloroform layer.

Centrifuge to separate the phases and carefully collect the lower chloroform layer.

Quantification:

Back-extract the pyocyanin from the chloroform by adding 0.2 M HCl at a 1:1 ratio. The

pyocyanin will move to the upper, pink-colored acidic aqueous phase.

Measure the absorbance of the top layer at 520 nm.

Data Analysis: Calculate the pyocyanin concentration and determine the percent inhibition

relative to the solvent control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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